
Sanazole
概要
説明
- これは、低酸素細胞放射線増感剤 として機能し、低酸素(低酸素)条件下での放射線療法の効果を高めます。
- マウス線維芽細胞において、サンゾールは核凝縮、断片化、およびカスパーゼ-3の活性化を促進することにより、放射線誘発アポトーシス(プログラム細胞死)を増強します .
- その化学構造を以下に示します: !Sanazole Chemical Structure
AK-2123: , は、分子式が の化学化合物です。
準備方法
- サンゾールの合成経路は存在しますが、具体的な詳細は広く文書化されていません。
- 工業的生産方法には、既存の合成経路の修正が含まれる場合があります。
化学反応の分析
Redox Reactions of Sanazole
This compound's chemical reactions, especially its redox behavior in aqueous solutions, have been examined using pulse radiolysis . Pulse radiolysis involves generating radicals and observing their reactions with the compound of interest. The study of these reactions helps to understand the radiosensitizing effect of this compound .
This compound reacts rapidly with several radical species :
-
Hydrated electron (eaq-) : this compound reacts with hydrated electrons at almost diffusion-controlled rates, producing a nitro radical anion .
-
CO2-. : this compound reacts with CO2-. at almost diffusion-controlled rates, producing a nitro radical anion .
-
2-propanol radicals : this compound reacts with 2-propanol radicals at almost diffusion-controlled rates, producing a nitro radical anion .
-
CH2OH radicals : The reaction with CH2OH radicals has also been studied .
The nitro radical anion formed in these reactions has a maximum absorbance at approximately 290 nm . The decay kinetics of this radical anion are independent of pH . The radical anion also reacts with oxygen, with a measured rate constant of 3.4 x 10^6 dm3 mol-1 s-1 .
One-Electron Reduction Potential
Using pulse radiolysis, the one-electron reduction potential of this compound in an aqueous solution was estimated to be -0.33 ± 0.02 V vs. NHE (Normal Hydrogen Electrode) . This determination involved redox equilibria with methyl viologen .
Interaction with Biological Molecules
This compound interacts with other biologically relevant molecules :
-
Thymine radical anion : An electron-transfer reaction was observed from the thymine radical anion to this compound .
-
Cytochrome c : this compound increases the rate of cytochrome c reduction in hypoxygenic medium .
Radiosensitizing Mechanism
This compound enhances radiation-induced damage to DNA in hypoxic cancer cells. Hypoxic tumors are typically resistant to radiation therapy, but this compound can increase the lethality of radiation in these cells. It facilitates electron transfer processes, which generate reactive oxygen species, leading to enhanced cell death.
Comparison with Similar Compounds
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Nitro compound | Enhances radiation damage in hypoxic conditions | Efficient electron acceptor |
Misonidazole | Nitroimidazole | Similar radiosensitizing effects | Different pharmacokinetics |
Nimorazole | Nitroimidazole | Radiosensitization under hypoxic conditions | Distinct metabolic pathways |
SR-2508 | Nitro compound | Hypoxic cell sensitization | Variability in efficacy across tumor types |
科学的研究の応用
Radiosensitization in Cancer Treatment
Sanazole has been extensively studied for its radiosensitizing effects, particularly in solid tumors. The following sections summarize key findings from various studies.
Clinical Trials and Studies
Several clinical trials have demonstrated the effectiveness of this compound in combination with radiation therapy:
- Study on Breast and Cervical Cancer : A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that the combination of this compound and gemcitabine significantly enhanced radiation effects at doses of 6, 8, and 10 Gy. The survival rates of treated cells were notably lower compared to controls, indicating increased radiosensitivity .
- Feasibility Trial : A trial involving daily oral administration of this compound alongside radiotherapy for various cancers indicated that 91% of patients completed their treatment as planned, with manageable side effects such as paresthesia in some cases .
Efficacy in Different Cancer Types
This compound has been tested across various cancer types, showcasing its versatility:
- Oropharyngeal Cancer : In a randomized controlled trial, patients receiving this compound before radiotherapy exhibited better tumor response rates compared to those who did not receive the drug. The study reported a complete response rate of 65% in the test group versus 22% in the control group .
- Biliary Tract Cancer : A phase II clinical trial assessed this compound's effectiveness when combined with gemcitabine and oxaliplatin. Results indicated significant reductions in tumor size and improved progression-free survival correlated with changes in standardized uptake values measured by FDG PET scans .
Data Tables
The following tables summarize key findings from studies involving this compound:
Radiosensitization Effects on Cell Lines
Treatment Combination | MCF-7 Survival Rate (%) | HeLa Survival Rate (%) |
---|---|---|
Control | 88.68 ± 0.61 | 88.53 ± 1.53 |
This compound (1 mM) | 74.36 ± 0.62 | 69.47 ± 1.07 |
Gemcitabine (5 µM) | 64.28 ± 1.46 | 50.00 ± 0.67 |
This compound + Gemcitabine | 43.82 ± 0.50 | 27.10 ± 0.63 |
Patient Response Rates in Oropharyngeal Cancer
Response Type | Test Group (%) | Control Group (%) |
---|---|---|
Complete Response | 65 | 22 |
Partial/No Response | 22 | 70 |
作用機序
- サンゾールの主なメカニズムは、放射線誘発アポトーシスを強化することです。
- それは、DNA損傷応答経路に関与する分子標的に相互作用する可能性があります。
- その正確な作用機序を完全に理解するためには、さらなる研究が必要です。
類似化合物の比較
- サンゾールの独自性は、低酸素細胞特異的な放射線増感作用にあります。
- 類似の化合物には、他の放射線増感剤が含まれますが、サンゾールの特定のプロファイルはそれを際立たせています。
類似化合物との比較
- Sanazole’s uniqueness lies in its hypoxic cell-specific radiosensitization.
- Similar compounds include other radiosensitizers, but this compound’s specific profile sets it apart.
生物活性
Sanazole, also known as AK-2123, is a nitrotriazole derivative that functions primarily as a hypoxic cell sensitizer. It has garnered attention for its potential in enhancing the efficacy of radiotherapy, particularly in the treatment of various tumors. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical applications, and associated case studies.
This compound acts by sensitizing hypoxic tumor cells to radiation therapy. Tumor hypoxia is a significant barrier to effective radiotherapy because oxygen enhances the effects of radiation on cells. This compound's mechanism involves:
- Radiosensitization : Enhancing the effects of gamma radiation in tumor cells by promoting DNA damage and cell death.
- Neurotoxicity Reduction : Compared to other nitroimidazoles, this compound exhibits lower neurotoxicity, making it a safer option for patients undergoing treatment .
Clinical Applications
This compound has been investigated in various clinical settings, particularly in combination with radiotherapy for treating cancers such as cervical cancer and glioblastoma multiforme.
Case Studies
- Preoperative Low-Dose Radiotherapy :
- Glioblastoma Multiforme Treatment :
- Feasibility Trial :
Research Findings
Research has consistently shown that this compound enhances the effectiveness of radiation therapy:
- Radiosensitizing Effects : Studies indicated that this compound increased internucleosomal fragmentation in tumor cell DNA when combined with radiation, leading to enhanced tumor cell death .
- Efficacy Compared to Other Sensitizers : In comparative studies, this compound demonstrated significant radiosensitizing effects, although it was less effective than some newer compounds like KU-2285 .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
特性
CAS番号 |
104958-90-9 |
---|---|
分子式 |
C7H11N5O4 |
分子量 |
229.19 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |
InChIキー |
YKDRHKCETNMLHL-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
正規SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
外観 |
Solid powder |
Key on ui other cas no. |
104958-90-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。